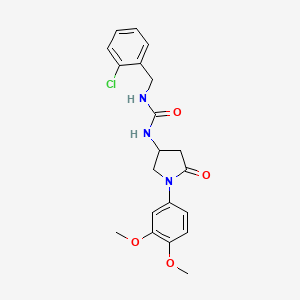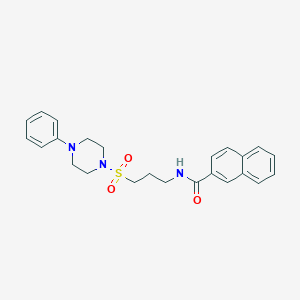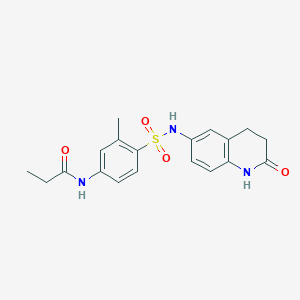
1-(2-Chlorobenzyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorobenzyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been used in scientific research for many years. This compound is also known as CEP-26401 and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas, similar in structural complexity to the specified compound, have been investigated for their ability to undergo conformational changes and form multiply hydrogen-bonded complexes. Research by Corbin et al. (2001) elucidates the synthesis and conformational studies of such ureas, revealing their potential in creating self-assembled structures through hydrogen bonding. These compounds demonstrate primitive mimicry of peptide transitions, suggesting applications in biomimetic materials and nanotechnology (Corbin et al., 2001).
Crystal Structure Analysis
The crystal structure of related urea derivatives, as explored by Cho et al. (2015), provides a foundation for understanding molecular geometry and intermolecular interactions. Such analyses are crucial in the development of insecticides and pharmaceuticals, demonstrating the role of crystallography in designing compounds with specific biological activities (Cho et al., 2015).
Optical and Electronic Properties
Investigations into the electronic, optical, and nonlinear optical properties of chalcone derivatives, as conducted by Shkir et al. (2018), highlight the significance of urea derivatives in optoelectronic device fabrication. The study provides insights into the potential of such compounds in enhancing the efficiency of nonlinear optical devices, which are pivotal in telecommunications and laser technology (Shkir et al., 2018).
Anticancer Agent Synthesis
Research into the synthesis and biological evaluation of urea derivatives as anticancer agents exemplifies the therapeutic applications of these compounds. Feng et al. (2020) designed and synthesized diaryl ureas that showed significant antiproliferative effects against various cancer cell lines, marking an important step in the development of new chemotherapeutic agents (Feng et al., 2020).
Corrosion Inhibition
The corrosion inhibition performance of triazinyl urea derivatives, studied by Mistry et al. (2011), illustrates the application of urea derivatives in protecting metals from corrosion. These compounds effectively form protective layers on metal surfaces, indicating their utility in industrial maintenance and preservation (Mistry et al., 2011).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-17-8-7-15(10-18(17)28-2)24-12-14(9-19(24)25)23-20(26)22-11-13-5-3-4-6-16(13)21/h3-8,10,14H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPYSZPIYBAUIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)
![N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2387037.png)
![N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide](/img/structure/B2387039.png)
![5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2387040.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)



![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)
![4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid](/img/structure/B2387058.png)